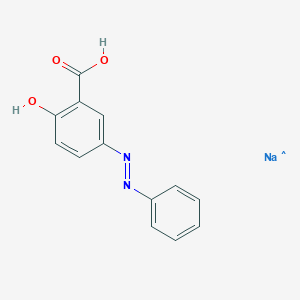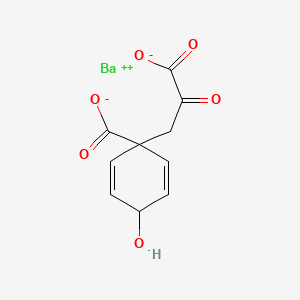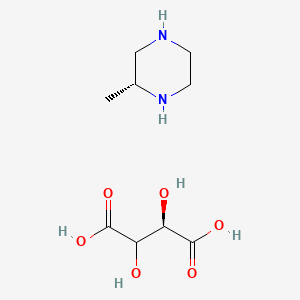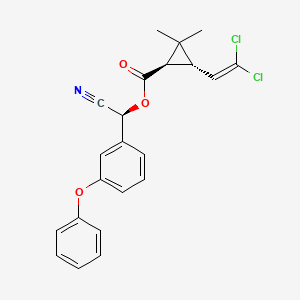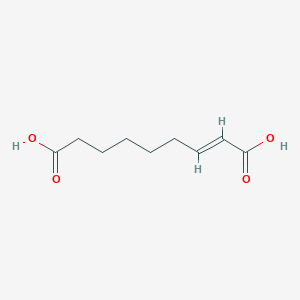
(E)-壬-2-烯二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Non-2-enedioic acid, also known as trans-non-2-enedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C9H14O4. This compound is characterized by the presence of a double bond between the second and third carbon atoms in the nine-carbon chain, with carboxyl groups at both ends. The “E” configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
科学研究应用
(E)-Non-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various polymers and resins.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: (E)-Non-2-enedioic acid is used in the production of biodegradable polymers, plasticizers, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: (E)-Non-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of unsaturated hydrocarbons. For instance, the oxidative cleavage of oleic acid, a monounsaturated fatty acid, can yield (E)-non-2-enedioic acid. This process typically involves the use of strong oxidizing agents such as potassium permanganate or ozone under controlled conditions .
Industrial Production Methods: In industrial settings, (E)-non-2-enedioic acid can be produced through the catalytic oxidation of non-2-ene. This method employs catalysts such as palladium or platinum to facilitate the oxidation process. The reaction is carried out in the presence of oxygen or air at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: (E)-Non-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of (E)-non-2-enedioic acid can yield non-2-ene-1,9-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Non-2-ene-1,9-diol.
Substitution: Esters, amides, and other derivatives.
作用机制
The mechanism of action of (E)-non-2-enedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways involving fatty acid oxidation and energy production. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity. Additionally, its unsaturated nature allows it to undergo various chemical transformations, contributing to its versatility in chemical synthesis .
相似化合物的比较
(E)-Non-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: An unsaturated dicarboxylic acid with a cis configuration. Unlike (E)-non-2-enedioic acid, maleic acid has a shorter carbon chain and different reactivity due to its cis configuration.
Fumaric acid: The trans isomer of maleic acid, with similar reactivity but different physical properties compared to (E)-non-2-enedioic acid.
Adipic acid: A saturated dicarboxylic acid with a six-carbon chain. .
The uniqueness of (E)-non-2-enedioic acid lies in its specific double bond configuration and the length of its carbon chain, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
(E)-non-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPUAYMZURQJH-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C/C(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
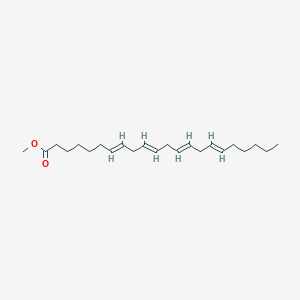


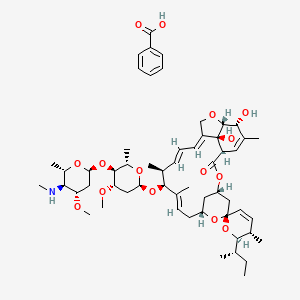
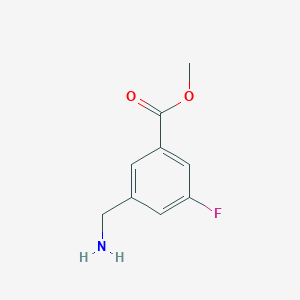
![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)

